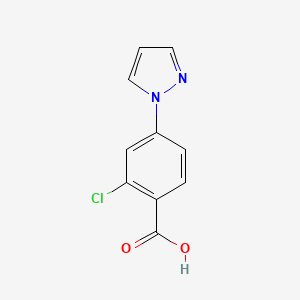

2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRHBKKTPDCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377015 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-12-3 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313674-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

Welcome to a comprehensive technical exploration of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (CAS No. 313674-12-3), a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. This guide, intended for the discerning scientific professional, moves beyond a simple recitation of facts. Instead, it aims to provide a deeper understanding of the compound's physicochemical character, its synthesis, and its potential as a pivotal structural motif in the development of novel therapeutics. As a senior application scientist, my objective is to not only present the data but also to illuminate the underlying chemical principles and strategic considerations that make this compound a valuable tool in the modern research arsenal. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug design, known for its ability to engage in a variety of biological interactions.[1] The strategic placement of this pyrazole ring on a chlorinated benzoic acid framework in this compound creates a molecule with a unique electronic and steric profile, offering a rich platform for synthetic elaboration and biological screening.

Section 1: Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all further research is built. These parameters govern its behavior in both chemical reactions and biological systems.

Structural and General Data

The foundational characteristics of this compound are summarized in the table below. This information provides a snapshot of the molecule's composition and basic identifiers.

| Property | Value | Source(s) |

| CAS Number | 313674-12-3 | [2][3] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |

| Molecular Weight | 222.63 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-4-(pyrazol-1-yl)benzoic acid | [2] |

| Purity | Typically ≥98% (commercially available) | [2] |

The structure, depicted below, reveals a benzoic acid core substituted with a chlorine atom at the 2-position and a 1H-pyrazol-1-yl group at the 4-position. The ortho-chloro substituent influences the acidity of the carboxylic acid and the conformation of the molecule, while the pyrazole ring introduces a key site for hydrogen bonding and other non-covalent interactions.

Figure 1: Chemical structure and basic information for this compound.

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.22 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

These predicted values suggest that this compound possesses moderate lipophilicity and a reasonable polar surface area, characteristics often sought in drug candidates to balance aqueous solubility and membrane permeability.

Section 2: Synthesis and Reactivity

The synthetic accessibility of a molecule is a critical factor in its utility for research and development. This section outlines a plausible and commonly employed synthetic strategy for this compound and discusses its expected reactivity.

Proposed Synthetic Pathway: The Ullmann Condensation

A robust and widely utilized method for the formation of N-aryl bonds is the Ullmann condensation.[4] This copper-catalyzed cross-coupling reaction is well-suited for the synthesis of this compound. The proposed pathway involves the reaction of 2-chloro-4-fluorobenzoic acid with pyrazole.

Figure 2: Proposed synthesis workflow for this compound via Ullmann condensation.

Expertise & Experience Insight: The choice of a fluoro-substituted benzoic acid as the starting material is strategic. The carbon-fluorine bond is generally more activated towards nucleophilic aromatic substitution compared to a carbon-chlorine bond, which can lead to higher yields and milder reaction conditions. The use of a copper(I) catalyst, such as copper(I) iodide, and a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a classic and effective combination for this type of transformation.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the pyrazole ring.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electron-withdrawing effects of the chloro and pyrazolyl substituents.

-

Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or through metal-catalyzed cross-coupling reactions.

-

Pyrazole Ring: The pyrazole ring is generally stable to a wide range of reaction conditions. The nitrogen atoms can act as ligands for metal coordination, and the C-H bonds of the ring can potentially be functionalized, although this is less common.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized compound. This section outlines the expected spectral data for this compound. While experimental spectra for this specific compound are not publicly available, data from analogous structures can provide a reliable guide for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrazole rings. The protons on the pyrazole ring will likely appear as three distinct signals, a doublet of doublets and two triplets, with characteristic coupling constants. The protons on the benzoic acid ring will also show a specific splitting pattern influenced by the chloro and pyrazolyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C and C=N stretching | Aromatic rings |

| ~1300 | C-O stretch and O-H bend | Carboxylic acid |

| 800 - 600 | C-H out-of-plane bending, C-Cl stretch | Aromatic, Halogen |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the pyrazole ring.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the pyrazole motif into drug candidates is a well-established strategy in medicinal chemistry, with numerous approved drugs containing this heterocycle.[1] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

While specific studies on this compound are not extensively documented in publicly accessible literature, its structural features suggest its potential as a valuable intermediate for the synthesis of libraries of compounds for biological screening. The carboxylic acid serves as a handle for the introduction of diverse amide or ester functionalities, allowing for the exploration of structure-activity relationships. The chlorinated phenyl-pyrazole core can be seen as a key pharmacophore that can be further elaborated to target a variety of biological targets.

For instance, pyrazole-substituted benzoic acid derivatives have been investigated as potent antibacterial agents. The structural similarity of this compound to these reported compounds suggests its potential utility in the development of new anti-infective agents.

Section 5: Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling chloro-substituted aromatic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness through Self-Validation: The protocols and information presented in this guide are based on established chemical principles and data from analogous compounds. Researchers should always perform their own risk assessments and verify the properties of any synthesized or purchased material through independent analytical characterization.

References

Probing the Enigmatic Mechanism of Action: A Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in contemporary medicinal chemistry, featuring in numerous approved therapeutic agents.[1] Its structural versatility and ability to engage in diverse biological interactions have rendered it a privileged scaffold in drug discovery. This technical guide delves into the potential mechanism of action of a specific, yet under-characterized derivative, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. While direct, in-depth studies on this precise molecule are not extensively documented in publicly available literature, this paper will synthesize findings from structurally related pyrazole-benzoic acid analogs to construct a scientifically grounded hypothesis regarding its biological activity. We will explore potential antibacterial mechanisms, enzyme inhibition, and other cellular pathway modulations, providing a comprehensive framework for future empirical investigation.

Introduction: The Pyrazole-Benzoic Acid Scaffold in Drug Discovery

The fusion of a pyrazole ring with a benzoic acid moiety creates a molecular architecture ripe for therapeutic intervention. The pyrazole ring offers a rich electronic environment with multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties. The benzoic acid group, a common pharmacophore, can act as a key hydrogen bond donor and acceptor, or as a bioisosteric replacement for other functional groups, facilitating interactions with biological targets. This combination has led to the development of compounds with a wide spectrum of biological activities, including potent antibacterial, anticancer, and anti-inflammatory properties.[2]

Postulated Mechanisms of Action Based on Analogous Compounds

Given the absence of specific mechanistic data for this compound, we will extrapolate from well-documented analogs. The following sections explore the most probable mechanisms of action, supported by experimental evidence from related compounds.

Antibacterial Activity: A Primary Focus of Pyrazole Derivatives

A significant body of research points to the potent antibacterial properties of pyrazole-benzoic acid derivatives, particularly against Gram-positive bacteria.[1][3][4][5][6] Two primary mechanisms have been elucidated for these related compounds: inhibition of fatty acid biosynthesis and disruption of the bacterial cell membrane.

CRISPRi studies on certain pyrazole derivatives have identified the fatty acid biosynthesis (FAB) pathway as a key target.[1] The FAB pathway is essential for bacterial survival, responsible for building the lipid components of cell membranes. Its inhibition leads to a cessation of bacterial growth and, ultimately, cell death. The specific enzyme within this pathway that is targeted can vary, but the overall effect is a disruption of membrane integrity and function.

Several potent anti-staphylococci and anti-enterococci pyrazole derivatives have been shown to act by permeabilizing the bacterial cell membrane.[4][5] This mechanism is often rapid and leads to bactericidal effects. Assays such as flow cytometry and protein leakage studies have confirmed the ability of these compounds to disrupt the physical integrity of the bacterial cell envelope.

The following diagram illustrates the potential antibacterial mechanisms of action:

Caption: Hypothesized antibacterial mechanisms of action.

Enzyme Inhibition: A Plausible Avenue for Therapeutic Intervention

Beyond antibacterial activity, pyrazole derivatives have demonstrated inhibitory effects against a range of enzymes crucial for both microbial and human cellular processes.

A series of pyrazolone derivatives have been identified as novel inhibitors of carboxylesterase 2 (CES2).[7] CES2 is a key enzyme in the metabolism of many ester-containing drugs and is also involved in lipid metabolism.[7] Inhibition of CES2 could therefore have significant implications for drug-drug interactions and the modulation of lipid-related signaling pathways. Molecular docking studies of these inhibitors suggest that the pyrazole core plays a critical role in binding to the active site of the enzyme.[7]

Novel imidazole-biaryl-tetrazole based compounds, which share structural similarities with pyrazole derivatives, have been developed as potent inhibitors of S-nitrosoglutathione reductase (GSNOR).[8] GSNOR is a key enzyme in the regulation of nitric oxide (NO) signaling. Its inhibition can lead to bronchodilation and reduced inflammation, making it a target for respiratory diseases.[8]

Modulation of Other Cellular Pathways

The structural versatility of the pyrazole scaffold allows for its interaction with a diverse array of cellular targets.

Certain pyrazole-containing compounds have been identified as potent modulators of the androgen receptor (AR).[9] Specifically, they can act as AR antagonists, which has significant therapeutic potential in the treatment of prostate cancer and other AR-dependent conditions.[9]

Substituted pyrazines, structurally related to pyrazoles, have been developed as potent inhibitors of Casein Kinase 2 (CSNK2A).[10] CSNK2A is a protein kinase involved in a wide range of cellular processes, and its dysregulation is implicated in cancer and viral infections.[10]

Experimental Protocols for Mechanistic Elucidation

To empirically validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols should be employed.

Antibacterial Mechanism Workflow

The following workflow outlines the key steps to investigate the antibacterial properties of the compound.

Caption: Workflow for investigating antibacterial mechanism.

Step-by-Step Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare serial dilutions of this compound in appropriate broth media.

-

Inoculate with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).

-

Incubate under optimal conditions and determine the lowest concentration that inhibits visible growth.

-

-

Bactericidal vs. Bacteriostatic Determination:

-

From the MIC assay tubes showing no growth, plate aliquots onto agar plates.

-

Incubate and observe for colony formation. The lack of growth indicates a bactericidal effect.

-

-

Membrane Permeability Assay:

-

Treat bacterial cells with the compound at MIC and supra-MIC concentrations.

-

Add a fluorescent dye that only enters cells with compromised membranes (e.g., SYTOX Green or propidium iodide).

-

Measure the increase in fluorescence over time using a fluorometer or flow cytometer.

-

-

Fatty Acid Biosynthesis (FAB) Inhibition Assay:

-

Incorporate a radiolabeled precursor of fatty acid synthesis (e.g., [¹⁴C]-acetate) into the bacterial culture.

-

Treat the cells with the test compound.

-

Extract lipids and measure the incorporation of the radiolabel to determine if fatty acid synthesis is inhibited.

-

Enzyme Inhibition Assay

General Protocol:

-

Enzyme Source: Obtain a purified source of the target enzyme (e.g., recombinant human CES2 or GSNOR).

-

Substrate: Use a substrate that produces a detectable signal upon enzymatic conversion (e.g., a fluorogenic or chromogenic substrate).

-

Assay:

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction kinetics by measuring the signal change over time.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Quantitative Data Summary from Analog Studies

The following table summarizes the reported minimum inhibitory concentrations (MICs) for various pyrazole-benzoic acid derivatives against Gram-positive bacteria, providing a benchmark for the potential potency of this compound.

| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococcus aureus, Enterococcus faecalis | 0.78 - 6.25 | [4][5] |

| 4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones | Drug-resistant Staphylococcus aureus | As low as 0.39 | [3] |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazones | Acinetobacter baumannii | As low as 4 | [11] |

| 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid hydrazones | Staphylococcus aureus, MRSA | As low as 0.78 | [12] |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the wealth of data on structurally related analogs provides a strong foundation for targeted investigation. The most probable avenues of biological activity include antibacterial action through the inhibition of fatty acid biosynthesis or membrane permeabilization, and the inhibition of key enzymes such as carboxylesterases. The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically unravel the therapeutic potential of this intriguing molecule. Future studies should focus on the empirical validation of these hypothesized mechanisms and the exploration of its activity in relevant in vivo models.

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 10. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Carboxylic Acid Scaffold: A Versatile Tool for Targeting Key Mediators of Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, including the capacity for hydrogen bonding, metal chelation, and diverse substitutions, allow for the fine-tuning of interactions with a wide range of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole carboxylic acids, with a focus on enzymes, nuclear receptors, and G-protein coupled receptors (GPCRs). We delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for target validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Therapeutic Significance of Pyrazole Carboxylic Acids

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid scaffold gains a crucial anchor for interacting with biological macromolecules, often mimicking the binding of endogenous carboxylate-containing ligands.[1] This scaffold is present in a number of approved drugs, highlighting its clinical relevance.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1] Pyrazole carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory effects.[1] This guide will explore the molecular basis for these activities by examining their interactions with key protein targets.

Key Therapeutic Target Classes

The therapeutic potential of pyrazole carboxylic acids stems from their ability to interact with high affinity and selectivity with a variety of protein targets. This section will explore three major classes of these targets: enzymes, nuclear receptors, and G-protein coupled receptors.

Enzyme Inhibition: A Dominant Mechanism of Action

Pyrazole carboxylic acids are particularly effective as enzyme inhibitors, with the carboxylic acid group often playing a key role in coordinating with active site metal ions or forming critical hydrogen bonds.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Pyrazole carboxylic acids have emerged as potent and selective inhibitors of these tumor-associated CA isoforms.

The inhibitory mechanism often involves the coordination of the carboxylate group to the active site zinc ion, displacing a water molecule or hydroxide ion. The pyrazole ring and its substituents can then form additional interactions with residues in the active site, conferring isoform selectivity.

Table 1: Inhibitory Activity (Kᵢ) of Selected Pyrazole Carboxylic Acid Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Compound 1f | 58.8 | 6.6 | - | - | [3] |

| Compound 1g | 66.8 | - | - | - | [3] |

| Compound 1k | 88.3 | 5.6 | - | 34.5 | [3] |

| Compound 4a | - | - | 62 | - | [2] |

| Compound 4e | - | - | 72 | 81 | [2] |

| Compound 5b | - | - | - | 106 | [2] |

| Compound 5e | - | - | 40 | - | [2] |

| Compound 6c | - | - | 73 | 95 | [2] |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [3] |

Note: '-' indicates data not available.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES-Tris, pH 7.5.

-

CO₂ Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled assay buffer. The final concentration will be approximately 30 mM.

-

pH Indicator: 0.2 mM phenol red in assay buffer.

-

Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II, hCA IX) at 1 mg/mL in assay buffer. Dilute to the final working concentration (e.g., 10 nM) immediately before use.

-

Inhibitor Solutions: Prepare a stock solution of the pyrazole carboxylic acid derivative in DMSO. Serially dilute in assay buffer to the desired final concentrations.

-

-

Assay Procedure:

-

Equilibrate all solutions to the desired temperature (typically 25 °C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor or vehicle control) with the CO₂ substrate solution containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.

-

Repeat the measurement for a range of inhibitor concentrations.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates as a function of inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Caption: CA IX activity in the hypoxic tumor microenvironment.

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] Pyrazole and its derivatives have been extensively explored as protein kinase inhibitors.[5] Several pyrazole-containing drugs that target kinases are approved for clinical use. Pyrazole carboxylic acids can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, while the carboxylic acid and other substituents can interact with surrounding residues to enhance affinity and selectivity.

Table 2: Inhibitory Activity (IC₅₀) of Pyrazole Carboxamides and Carboxylic Acids against Various Protein Kinases

| Compound | CK2 (IC₅₀, µM) | AKT1 (IC₅₀, µM) | PKA (IC₅₀, µM) | PKCα (IC₅₀, µM) | SAPK2a (p38) (IC₅₀, µM) | Reference |

| Compound 1 | >100 | >100 | >100 | >100 | >100 | |

| Compound 2 | 15 | >100 | >100 | >100 | >100 | |

| Compound 3 | 8 | >100 | >100 | >100 | >100 | |

| Compound 4 | 25 | >100 | >100 | >100 | >100 |

Note: Data represents a selection of compounds from the cited study to illustrate the potential for kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay for Protein Kinase Inhibition

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer for the specific kinase being assayed (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Kₘ for the kinase).

-

Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.

-

Kinase Solution: Dilute the kinase to the desired working concentration in kinase buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid derivative in kinase buffer.

-

ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[6][7][8]

-

-

Assay Procedure:

-

Add the kinase, substrate, and inhibitor (or vehicle) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathway: PI3K/AKT/mTOR Pathway and Potential Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway with a potential point of inhibition.

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors. The carboxylic acid moiety can mimic the carboxylate of arachidonic acid, while the pyrazole and its substituents can exploit differences in the active sites of COX-1 and COX-2 to achieve selectivity.

Experimental Protocol: Fluorescent COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[5][9][10]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor: Prepare a stock solution in DMSO.

-

Fluorometric Substrate (e.g., ADHP): Prepare a stock solution in DMSO.

-

Arachidonic Acid Solution: Prepare a stock solution in ethanol.

-

Enzyme Solutions: Use purified ovine COX-1 or human recombinant COX-2.

-

Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid derivative.

-

-

Assay Procedure:

-

To a 96-well plate, add assay buffer, heme, fluorometric substrate, and the enzyme (COX-1 or COX-2).

-

Add the inhibitor or vehicle control.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the increase in fluorescence over time (e.g., excitation at 535 nm, emission at 587 nm).

-

-

Data Analysis:

-

Determine the initial rate of reaction for each inhibitor concentration.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Signaling Pathway: COX-2 in Prostaglandin Synthesis and Inflammation

Caption: The COX-2 pathway in inflammation.

Nuclear Receptor Modulation: Influencing Gene Transcription

Nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes. Pyrazole carboxylic acids can act as agonists, antagonists, or selective receptor modulators (SERMs) for various nuclear receptors.

The estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-responsive breast cancer. Pyrazole derivatives have been developed as ligands for estrogen receptors, exhibiting both agonist and antagonist activities.[11][12] The specific activity depends on the substitution pattern of the pyrazole core, which influences the conformation of the receptor upon binding and subsequent recruitment of co-activators or co-repressors.

Table 3: Relative Binding Affinity (RBA) of Nitro-Substituted Triaryl Pyrazole Derivatives for Estrogen Receptors

| Compound | RBAα (%) | RBAβ (%) | Reference |

| 5c | 5.17 | 3.27 | [12] |

| Estradiol (Standard) | 100 | 100 | [12] |

Note: RBA is the relative binding affinity compared to estradiol.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[13]

-

Reagent Preparation:

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.

-

Radioligand: [³H]-17β-estradiol.

-

Unlabeled Ligand: 17β-estradiol (for standard curve).

-

Receptor Source: Rat uterine cytosol or purified recombinant ERα or ERβ.

-

Hydroxylapatite (HAP) Slurry: For separating bound from free radioligand.

-

Test Compounds: Serial dilutions of the pyrazole derivatives.

-

-

Assay Procedure:

-

Incubate the receptor preparation with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or standard.

-

Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Add the HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Measure the radioactivity in the pellets using a scintillation counter.

-

-

Data Analysis:

-

Generate a standard curve using unlabeled 17β-estradiol.

-

For each test compound, plot the percent of [³H]-17β-estradiol bound versus the log of the competitor concentration.

-

Determine the IC₅₀ value and calculate the relative binding affinity (RBA) compared to 17β-estradiol.

-

Signaling Pathway: Genomic and Non-Genomic Estrogen Receptor Signaling

Caption: Overview of estrogen receptor signaling pathways.[4][14]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large and diverse family of transmembrane receptors that are major drug targets. Pyrazole carboxylic acids have been shown to modulate the activity of certain GPCRs.

The cannabinoid receptor 1 (CB1) is primarily expressed in the central nervous system and is involved in regulating appetite and energy balance. Antagonists of the CB1 receptor have been explored as treatments for obesity. Rimonabant, a pyrazole carboxamide, was the first selective CB1 antagonist to be marketed for this indication. Pyrazole carboxylic acid derivatives have also been investigated as CB1 receptor antagonists.[1][15] The pyrazole scaffold provides a rigid framework for positioning substituents that interact with the receptor's binding pocket.

Table 4: Binding Affinity (Kᵢ) of Pyrazole Derivatives for the Cannabinoid Receptor 1 (CB1)

| Compound | CB1 Kᵢ (nM) | Reference |

| Rimonabant | 2 | [15] |

| Compound 7 | 7.5 | [1] |

Note: Data for pyrazole carboxylic acids specifically is limited in the provided context, hence a closely related carboxamide is shown for comparison.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptors

This assay measures the ability of a compound to displace a radiolabeled ligand from the CB1 receptor.[16]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Radioligand: [³H]-CP55,940.

-

Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).

-

Receptor Source: Membranes from cells expressing the human CB1 receptor or from brain tissue.

-

Test Compounds: Serial dilutions of the pyrazole derivatives.

-

-

Assay Procedure:

-

Incubate the receptor membranes with the radioligand and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Signaling Pathway: CB1 Receptor Signaling in Appetite Regulation

Caption: Simplified CB1 receptor signaling pathway in appetite regulation.

Cell-Based Functional Assays: Assessing Cellular Effects

While target-based assays are crucial for determining direct interactions, cell-based assays are essential for evaluating the functional consequences of these interactions in a more physiologically relevant context.

Experimental Protocol: MTT Assay for Assessing Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17][18][19][20]

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate medium and conditions.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the pyrazole carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective modulators of a wide range of therapeutic targets. The examples provided in this guide illustrate the diverse mechanisms through which these compounds can exert their effects, from direct enzyme inhibition to the modulation of complex signaling pathways. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and the application of robust experimental methodologies, holds great promise for the development of novel and improved therapies for a multitude of human diseases. Future efforts will likely focus on further optimizing selectivity to minimize off-target effects, enhancing pharmacokinetic properties, and exploring novel therapeutic applications for this versatile class of compounds.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. promega.com [promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. interchim.fr [interchim.fr]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jbclinpharm.org [jbclinpharm.org]

- 16. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT (Assay protocol [protocols.io]

- 20. researchgate.net [researchgate.net]

The Strategic Utility of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and functional molecules. Among these, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid has emerged as a versatile and highly valuable scaffold. Its unique trifunctional nature, featuring a carboxylic acid for amide coupling and other derivatizations, a pyrazole ring known for its diverse biological activities and ability to act as a bioisostere, and a strategically placed chlorine atom for cross-coupling reactions, makes it a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering field-proven insights and detailed protocols for its effective utilization. The pyrazole moiety, in particular, is a cornerstone in a number of compounds demonstrating potent activity against antibiotic-resistant bacteria and is a privileged structure in the design of anticancer agents. [cite: ]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | BLDpharm |

| Molecular Weight | 222.63 g/mol | BLDpharm |

| CAS Number | 313674-12-3 | BLDpharm |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol | Generic |

Note: Spectroscopic data (NMR, IR, MS) should be confirmed on a lot-specific basis.

Synthesis of the Core Building Block

The efficient synthesis of this compound is a critical first step for its subsequent applications. A common and effective route begins with the commercially available 4-amino-2-chlorobenzoic acid. The synthesis proceeds through a two-step sequence involving diazotization followed by a coupling reaction with pyrazole.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 4-Amino-2-chlorobenzoic acid [1]

-

In a reaction vessel, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

-

Stir the resulting mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Coupling with Pyrazole

-

In a separate flask, dissolve pyrazole (1.2 eq) in a suitable solvent such as water or a water/co-solvent mixture, and add a base (e.g., sodium carbonate or sodium hydroxide) to facilitate the reaction.

-

Slowly add the freshly prepared diazonium salt solution to the pyrazole solution, maintaining the temperature and pH of the reaction mixture.

-

Stir the reaction mixture for several hours at room temperature or with gentle heating to drive the reaction to completion.

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Note: This is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Application as a Building Block in Synthesis

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its carboxylic acid and chloro functionalities provide two orthogonal handles for a variety of chemical transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid group of this compound is readily converted to amides, a functional group prevalent in a vast number of pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.

Workflow for Amide Coupling

Caption: General workflow for amide bond formation.

Experimental Protocol: General Amide Coupling

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add a coupling agent (e.g., HATU, HBTU, or EDC/NHS, 1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, typically involving washing with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

This amide coupling strategy has been instrumental in the synthesis of numerous kinase inhibitors, where the pyrazole moiety often interacts with the hinge region of the kinase.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The chlorine atom on the benzene ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this building block.

Workflow for Suzuki-Miyaura Coupling

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," appearing in a multitude of clinically successful pharmaceuticals across a wide therapeutic spectrum.[1][2] This guide provides a comprehensive technical overview of the pyrazole core, designed for professionals in drug discovery and development. We will delve into the fundamental properties of the scaffold, explore robust synthetic strategies, analyze its role in market-leading drugs through detailed mechanism of action (MOA) and structure-activity relationship (SAR) studies, and discuss future perspectives and challenges in harnessing this potent chemical entity.

The Pyrazole Core: Fundamental Properties and Medicinal Chemistry Significance

The pyrazole ring is characterized by a unique electronic distribution and geometry. One nitrogen atom (N-1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N-2) is pyridine-like, serving as a hydrogen bond acceptor.[3] This duality, combined with the ring's aromaticity and relative metabolic stability, allows it to engage in diverse, high-affinity interactions with biological targets.[1][3]

Key Attributes:

-

Bioisosterism: The pyrazole scaffold is an effective bioisostere for other aromatic systems like benzene or other heterocycles. This substitution can lead to improved potency and optimized physicochemical properties, such as enhanced aqueous solubility and reduced lipophilicity, which are critical for favorable pharmacokinetics.[3]

-

Structural Rigidity: The planar, rigid nature of the pyrazole ring helps to pre-organize substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

-

Synthetic Tractability: The scaffold is readily accessible through well-established synthetic routes, allowing for systematic functionalization at multiple positions (N-1, C-3, C-4, and C-5). This enables extensive exploration of the chemical space around the core to fine-tune biological activity and drug-like properties.[4][5]

Synthesis of the Pyrazole Scaffold: The Knorr Synthesis

One of the most fundamental and widely employed methods for constructing the pyrazole ring is the Knorr pyrazole synthesis .[6][7] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The elegance of this method lies in its simplicity, reliability, and the broad availability of starting materials, making it a workhorse in medicinal chemistry for generating diverse pyrazole libraries.

Logical Workflow of the Knorr Pyrazole Synthesis

The reaction proceeds through a logical sequence of nucleophilic attack, condensation, and dehydration to form the stable aromatic ring.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol describes a general procedure for the Knorr synthesis. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.1 eq)

-

Solvent (e.g., Ethanol or Glacial Acetic Acid)

-

Catalyst (if using glacial acetic acid as solvent, it also serves as the catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol (5-10 mL per mmol of dicarbonyl). Stir until dissolved.

-

Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution. If using a hydrazine salt, add an equivalent of a mild base (e.g., sodium acetate). Add a few drops of glacial acetic acid as a catalyst.[8]

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-100°C) for 1-3 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials.

-

Isolation and Work-up: Once the starting material is consumed, cool the reaction to room temperature. If a solid precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.[9]

Pyrazole Scaffolds in Approved Drugs: Case Studies

The true value of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs.[10] The following table and subsequent analysis highlight key examples, showcasing the scaffold's versatility.

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action (MOA) | Role of the Pyrazole Core |

| Celecoxib | Celebrex® | Anti-inflammatory | Selective COX-2 Inhibitor[11] | Essential for selective binding to the COX-2 active site.[12][13] |

| Sildenafil | Viagra® | Erectile Dysfunction | Phosphodiesterase 5 (PDE5) Inhibitor[14] | Fused pyrazolopyrimidinone core mimics the guanosine of cGMP.[15][16] |

| Ruxolitinib | Jakafi® | Myelofibrosis, Cancer | Janus Kinase (JAK1/2) Inhibitor[17] | Key interactions within the ATP-binding pocket of the kinase. |

In-Depth Analysis: Celecoxib (Celebrex®)

Role of the Pyrazole Core & SAR: The diaryl-substituted pyrazole structure is critical for Celecoxib's activity and selectivity.[11]

-

The 1,5-diaryl arrangement on the pyrazole ring correctly positions the substituents to fit into the COX-2 active site.

-

The p-sulfonamide group on the N-1 phenyl ring is a key pharmacophoric element. It inserts into a distinct hydrophilic side-pocket present in the COX-2 enzyme but absent in COX-1, which is a primary determinant of its selectivity.[12][19]

-

The trifluoromethyl group at the C-3 position contributes to the overall binding affinity.

Caption: Logical diagram of Celecoxib's selective COX-2 inhibition.

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modification of the pyrazole scaffold is a cornerstone of rational drug design.[4][20] SAR studies aim to understand how changes to the substituents at each position of the ring affect a compound's potency, selectivity, and pharmacokinetic profile.[21][22]

Key Principles:

-

N-1 Substitution: This position is crucial for modulating physical properties and can be used to introduce key pharmacophoric groups (like the sulfonamide in Celecoxib) or to block metabolism.

-

C-3 and C-5 Substitution: These positions project into different regions of a binding pocket. Varying the size, electronics, and polarity of these substituents is a primary strategy for optimizing potency and selectivity.[23] For example, replacing an aryl group with a different heterocycle can profoundly impact target engagement.[24][25]

-

C-4 Substitution: While often unsubstituted, functionalization at C-4 can be used to fine-tune solubility, modulate the electronics of the ring, or probe for additional interactions within a target's active site.

Future Perspectives and Challenges

The pyrazole scaffold remains a highly fertile ground for drug discovery.[4] The development of novel synthetic methods, including multicomponent and flow chemistry reactions, continues to expand the accessible chemical diversity of pyrazole derivatives.[5][26]

However, challenges persist.

-

Metabolism: Pyrazole rings can be susceptible to metabolism by cytochrome P450 enzymes. Medicinal chemists must consider potential metabolic liabilities and design analogs with improved stability.

-

Off-Target Effects: As with any privileged scaffold, there is a risk of off-target activity. For instance, some pyrazole-containing kinase inhibitors may interact with multiple kinases, requiring careful optimization for selectivity.[27][28]

-

Drug Resistance: For targets in oncology and infectious disease, the emergence of resistance is a constant threat, necessitating the design of next-generation pyrazole inhibitors that can overcome known resistance mutations.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The structure of sildenafil [ch.ic.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AI-525 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. news-medical.net [news-medical.net]

- 20. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. drugs.com [drugs.com]

- 28. Jakafi and Interactions: Other Drugs, Supplements, and More [healthline.com]

Methodological & Application

Synthesis Protocol for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: An Application Note

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2-chloro-4-fluorobenzoic acid and pyrazole. This guide offers in-depth explanations of the reaction mechanism, detailed experimental procedures, characterization data, and essential safety information, tailored for researchers in organic synthesis and drug development.

Introduction

Substituted pyrazole moieties are prevalent scaffolds in a vast array of pharmaceutically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its structural features, a chlorinated benzoic acid coupled with a pyrazole ring, offer multiple points for further chemical modification.

This document outlines a reliable and reproducible laboratory-scale synthesis of this compound. The described method is based on the well-established Ullmann condensation, a copper-catalyzed or uncatalyzed nucleophilic aromatic substitution, which is a cornerstone of C-N bond formation in organic synthesis.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this specific case, the pyrazolate anion, generated in situ by the deprotonation of pyrazole with a base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of 2-chloro-4-fluorobenzoic acid, leading to the displacement of the fluoride ion.

Reaction Scheme:

Mechanistic Insights:

The reaction follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

-

Nucleophilic Attack: The pyrazolate anion attacks the carbon atom bearing the fluorine atom. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent carboxylic acid group and the chlorine atom.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a negatively charged intermediate. This charge is delocalized over the aromatic ring and is further stabilized by the ortho- and para-substituents.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in nucleophilic aromatic substitution reactions. The rate of this reaction is generally faster with more electronegative halogens in the leaving group (F > Cl > Br > I), as the bond-breaking step is not typically the rate-determining step.[4]

The carboxylic acid group plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-4-fluorobenzoic acid | ≥98% | Commercially Available |

| Pyrazole | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available |

| Deionized Water | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorobenzoic acid (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-4-fluorobenzoic acid.

-

Reaction: Stir the mixture at 120 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water.

-

Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with deionized water.

-

-

Purification:

-

Dissolve the crude solid in ethyl acetate.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzoic acid ring and the protons of the pyrazole ring. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloro-4-fluorobenzoic acid: May cause skin and eye irritation.[5] Avoid inhalation of dust.

-

Pyrazole: Harmful if swallowed. Causes skin irritation and serious eye damage.

-

Potassium Carbonate: Causes serious eye irritation.

-

Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6]

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Reaction Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

References

- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medline.com [medline.com]

Applications of Pyrazole Derivatives in Antibacterial Research: A Detailed Guide for Researchers

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising scaffold. Their structural versatility and broad spectrum of biological activities have made them a focal point in the quest for new therapeutics to combat resilient bacterial pathogens.[1][2]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of pyrazole derivatives in antibacterial research. It is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a robust and well-grounded approach to the investigation of these compelling molecules.

Part 1: The Chemical Blueprint: Synthesis of Antibacterial Pyrazole Derivatives

The synthesis of pyrazole derivatives is adaptable, allowing for the creation of diverse chemical libraries for antibacterial screening. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core, which in turn influences the compound's biological activity.

Protocol 1: Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines, a reduced form of pyrazoles, are commonly synthesized through the cyclization of chalcones with hydrazine derivatives. This method is efficient and allows for a wide range of substituents to be introduced.[3]

Rationale: The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone (chalcone), followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. The choice of substituted chalcones and hydrazines directly translates to the diversity of the final products, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

In a round-bottom flask, dissolve a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).

-

Add a catalytic amount of aqueous sodium hydroxide (40%, 2-3 mL) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with cold water until neutral, and recrystallize from ethanol.

-

-

Pyrazoline Synthesis:

-

To a solution of the synthesized chalcone (5 mmol) in absolute ethanol (30 mL), add hydrazine hydrate (80%, 10 mmol) or a substituted hydrazine.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.[4]

-

Protocol 2: Synthesis of Pyrazole-Thiazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores, has led to the development of pyrazole-thiazole hybrids with enhanced antibacterial activity.[5]

Rationale: This one-pot, multi-component reaction is highly efficient. The reaction proceeds through the in-situ formation of a thiosemicarbazone from the pyrazole-4-carbaldehyde and thiosemicarbazide, which then undergoes cyclization with an α-haloketone to form the thiazole ring. This approach allows for rapid generation of a library of compounds with diverse substituents on both the pyrazole and thiazole rings.[6]

Experimental Protocol:

-

Synthesis of Pyrazole-4-carbaldehyde: This can be achieved via the Vilsmeier-Haack reaction on an appropriate hydrazone.[6]

-

One-Pot Synthesis of Pyrazole-Thiazole Hybrids:

-

In a round-bottom flask, combine pyrazole-4-carbaldehyde (1 mmol), a substituted thiosemicarbazide (1 mmol), and a substituted α-haloketone (e.g., phenacyl bromide) (1 mmol) in ethanol (20 mL).[6]

-

Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure pyrazole-thiazole hybrid.

-

Part 2: Gauging the Potency: In Vitro Antibacterial Evaluation

A systematic and rigorous evaluation of the antibacterial activity of newly synthesized pyrazole derivatives is paramount. This involves a tiered approach, starting with the determination of the minimum inhibitory concentration (MIC) and progressing to more detailed mechanistic and kinetic assays.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the foundational metric for quantifying the potency of an antibacterial agent. The broth microdilution method is a standardized and widely accepted technique.[7]

Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium. It provides a quantitative measure of the compound's potency and is essential for comparing the activity of different derivatives and for selecting lead candidates for further studies.

Experimental Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).

-

Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

-